molecular formula C30H42O7 B150333 Drevogenin II CAS No. 125472-06-2

Drevogenin II

Cat. No. B150333
M. Wt: 514.6 g/mol
InChI Key: MIOQFHJTRPQSEN-PCGKZSNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drevogenin II is a steroidal sapogenin that is commonly found in plants of the Asparagus family. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects. In

Mechanism Of Action

Drevogenin II works by binding to and activating certain receptors in the body, including the estrogen receptor and the glucocorticoid receptor. This activation leads to changes in gene expression and protein synthesis, which can have a variety of effects on cellular processes.

Biochemical And Physiological Effects

Drevogenin II has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune system, and regulation of lipid metabolism. Additionally, Drevogenin II has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Drevogenin II in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Additionally, Drevogenin II has a wide range of potential applications in scientific research, making it a versatile tool for studying various cellular processes.
However, there are also some limitations to using Drevogenin II in lab experiments. For example, its effects can vary depending on the cell type and experimental conditions used. Additionally, Drevogenin II can be expensive and difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on Drevogenin II. One area of interest is its potential use in the treatment of osteoporosis, as it has been shown to have positive effects on bone density. Additionally, further research is needed to fully understand the mechanisms of action of Drevogenin II and its potential applications in various disease states. Finally, the development of new synthesis methods for Drevogenin II could make it more accessible and affordable for scientific research.
In conclusion, Drevogenin II is a steroidal sapogenin with a wide range of potential applications in scientific research. Its unique biochemical and physiological effects make it a versatile tool for studying various cellular processes. While there are some limitations to using Drevogenin II in lab experiments, its high purity and stability make it an attractive option for researchers. Future research on Drevogenin II could lead to new insights into its mechanisms of action and potential therapeutic applications.

Synthesis Methods

Drevogenin II can be synthesized from diosgenin, which is a steroidal sapogenin found in plants such as yams. The synthesis involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is highly pure and stable.

Scientific Research Applications

Drevogenin II has a wide range of potential applications in scientific research. It has been studied for its effects on cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Drevogenin II has been studied for its potential use in the treatment of cardiovascular disease and osteoporosis.

properties

CAS RN

125472-06-2

Product Name

Drevogenin II

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl benzoate

InChI

InChI=1S/C30H42O7/c1-18(36-26(33)20-8-6-5-7-9-20)29(34)14-15-30(35)23-11-10-21-16-22(32)12-13-27(21,3)24(23)17-25(28(29,30)4)37-19(2)31/h5-9,18,21-25,32,34-35H,10-17H2,1-4H3/t18?,21-,22-,23+,24-,25+,27-,28+,29-,30-/m0/s1

InChI Key

MIOQFHJTRPQSEN-PCGKZSNXSA-N

Isomeric SMILES

CC([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5

SMILES

CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC(C1(CCC2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O)O)OC(=O)C5=CC=CC=C5

synonyms

3,14,17-trihydroxy-12-O-acetyl-20-O-benzoylpregnane
drevogenin II

Origin of Product

United States

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